molecular formula C12H12N2O4 B391922 cyclopentanone O-{4-nitrobenzoyl}oxime

cyclopentanone O-{4-nitrobenzoyl}oxime

Cat. No.: B391922
M. Wt: 248.23g/mol
InChI Key: LPXFEFAZBDJSGT-UHFFFAOYSA-N
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Description

Cyclopentanone O-{4-nitrobenzoyl}oxime is a derivative of cyclopentanone oxime, where the hydroxyl group of the oxime is acylated with a 4-nitrobenzoyl moiety. The parent compound, cyclopentanone oxime, is synthesized via the reaction of cyclopentanone with hydroxylamine under acidic conditions, forming a nucleophilic addition product at the carbonyl carbon . The introduction of the 4-nitrobenzoyl group confers distinct electronic and steric properties, altering its reactivity, stability, and solubility compared to simpler oximes or hydrazones. This compound is of interest in organic synthesis, particularly in applications requiring stabilized oxime intermediates or nitroaromatic functionalities.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23g/mol

IUPAC Name

(cyclopentylideneamino) 4-nitrobenzoate

InChI

InChI=1S/C12H12N2O4/c15-12(18-13-10-3-1-2-4-10)9-5-7-11(8-6-9)14(16)17/h5-8H,1-4H2

InChI Key

LPXFEFAZBDJSGT-UHFFFAOYSA-N

SMILES

C1CCC(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C1

Canonical SMILES

C1CCC(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The structural differences between cyclopentanone O-{4-nitrobenzoyl}oxime and related derivatives are critical to their divergent properties. Key compounds for comparison include:

Compound Functional Groups Key Structural Modifications
Cyclopentanone oxime Oxime (–N–OH) Unmodified oxime
This compound Acylated oxime (–N–O–CO–C₆H₄–NO₂) 4-Nitrobenzoyl esterification of oxime
Cyclopentanone 2,4-dinitrophenylhydrazone Hydrazone (–NH–N–C₆H₃(NO₂)₂) 2,4-Dinitrophenyl substitution on hydrazine

In contrast, hydrazones like the 2,4-dinitrophenylhydrazone lack acylated oxygen but feature aromatic nitro groups directly bonded to the hydrazine nitrogen .

Physical Properties

Property This compound (Predicted) Cyclopentanone Oxime Cyclopentanone 2,4-Dinitrophenylhydrazone
Molecular Weight ~278 g/mol ~113 g/mol ~293 g/mol
Melting Point High (>150°C) Moderate (~90–100°C) Very High (>200°C)
Solubility Low in water; moderate in DMSO or acetone High in polar solvents Low in polar solvents; soluble in acidic media

The 4-nitrobenzoyl group likely reduces water solubility compared to the parent oxime due to increased hydrophobicity. However, the nitro group may enhance solubility in aprotic solvents like DMSO. The hydrazone derivative’s high melting point is attributed to strong intermolecular interactions from nitro groups .

Chemical Reactivity and Stability

  • This compound: The acylated oxime is less prone to hydrolysis than the parent oxime due to steric protection of the N–O bond. The nitro group may activate the aromatic ring for electrophilic substitution, enabling further functionalization.
  • Cyclopentanone Oxime: Reacts readily with acids or bases to regenerate the ketone or form nitriles via Beckmann rearrangement .
  • 2,4-Dinitrophenylhydrazone : Highly stable; used primarily for carbonyl identification via precipitation. The nitro groups stabilize the hydrazone through resonance and inductive effects .

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